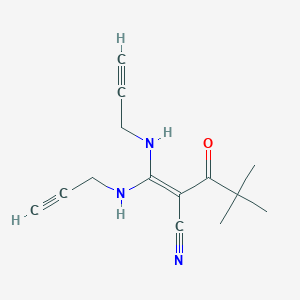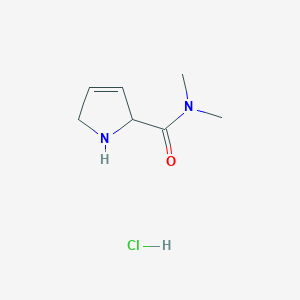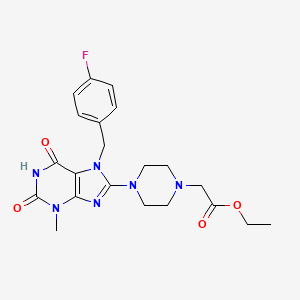![molecular formula C14H19N3O B2508580 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956568-66-4](/img/structure/B2508580.png)
2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often characterized by their nitrogen-containing heterocyclic core, which can be modified to produce compounds with varying biological activities. The specific structure of this compound suggests potential for interactions with various biological targets due to the presence of an amino group and a propylphenyl moiety.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through methods such as the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur powder . Another method includes the use of Vilsmeier-Haack reaction in a multi-step process to obtain pyrazole-4-carboxaldehyde derivatives . Additionally, the use of copper-mediated oxidative C-H bond amidation and sulfonamidation has been reported for the synthesis of related aminophenyl-pyrazole compounds . These methods highlight the versatility and complexity of synthetic approaches for pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various techniques, including X-ray diffraction and computational methods. For example, the crystal and molecular structure of a 3-pyrazolone derivative was determined by X-ray diffraction, revealing intramolecular hydrogen bonding and packing structures stabilized by hydrogen bonds . Computational methods such as Gaussian09 software package have been used to optimize molecular structures and investigate vibrational frequencies, with results in agreement with experimental data . These studies provide insights into the stability and electronic properties of the molecules.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, leading to the formation of new compounds with different functional groups. For instance, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and various halides have been reported to yield new oxopyrazolinylpyridines and related compounds . These reactions demonstrate the reactivity of the pyrazole core and its ability to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide information on the bonding features and molecular vibrations . The electronic properties, including HOMO and LUMO energies, can be assessed using techniques like TDDFT, which indicate charge transfer within the molecule . Additionally, the first hyperpolarizability of these compounds has been calculated to evaluate their potential role in nonlinear optics . Molecular docking studies suggest that certain pyrazole derivatives might exhibit inhibitory activity against various proteins, indicating potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Pyrazoline compounds, including similar structures to 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, have been a subject of intense study, particularly in their crystallization and molecular interactions. A study on a related pyrazoline compound highlighted its synthesis, spectroscopic characterization, and crystal structure, revealing significant insights into the molecular packing and intermolecular interactions within the crystal structure using Hirshfeld surface analysis (Delgado et al., 2020).
Medicinal Chemistry and Biological Activity
Pyrazoline derivatives have been synthesized for their potential as antioxidant agents, with certain compounds demonstrating significant in vitro antioxidant activity. These studies also involve molecular docking, ADMET, and QSAR to correlate the results with in vitro antioxidant results, demonstrating their potential in medical applications (Prabakaran et al., 2021).
Similarly, pyrazoline and triazole derivatives have been synthesized and studied for their significant pharmacological potential. The study aims to determine the biological potential of the compounds, with a focus on their interaction with biological targets and their likelihood of having certain types of activity (Fedotov et al., 2022).
The synthesis and study of various pyrazoline derivatives for their antibacterial, antioxidant, and DNA binding activities have also been reported. The study explores environmentally safe methods for synthesis and evaluates the biological activities of these compounds, with some showing significant potential (Kitawat & Singh, 2014).
Photophysical and Chemosensor Applications
- The synthesis of pyrazoline derivatives and their photophysical properties have been explored, with certain derivatives being used as fluorescent chemosensors for metal ion detection. The study delves into the solvatochromic behavior of these compounds and their use in determining critical micelle concentrations of surfactants (Khan, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-amino-3-(4-propylphenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-3-11-4-6-12(7-5-11)13-10-14(15)17(16-13)8-9-18/h4-7,10,18H,2-3,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLCAUAGRCHQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)


![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)
![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)
